1-(3-Aminophenyl)pyridin-1-ium

Description

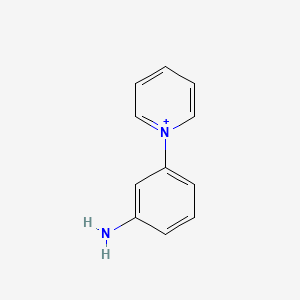

1-(3-Aminophenyl)pyridin-1-ium chloride is a cationic pyridinium derivative characterized by a pyridinium ring substituted with a 3-aminophenyl group. This compound is cataloged under CAS numbers (e.g., referenced in product listings) and is utilized in synthetic organic chemistry, particularly as a precursor or intermediate in the development of ionic liquids, bioactive molecules, and functional materials . Its structure combines the aromatic pyridinium core with an aminophenyl substituent, which enhances its reactivity in nucleophilic and electrophilic reactions. The amino group provides sites for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-pyridin-1-ium-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h1-9H,12H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTABYUWTIILAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium can be synthesized through various methods. One common approach involves the reaction of pyridine with 3-aminobenzyl chloride under specific conditions to form the desired pyridinium salt . The reaction typically requires a solvent such as methanol and a catalyst like ammonium acetate to facilitate the formation of the salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminophenyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

Chemical Reactions

1-(3-Aminophenyl)pyridin-1-ium undergoes various chemical reactions:

- Oxidation : Can yield quinone derivatives.

- Reduction : Converts to corresponding pyridine derivatives.

- Substitution : The aminophenyl group can participate in electrophilic substitution reactions.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing various organic compounds. Its reactivity allows it to be used in chemical reactions that lead to the formation of more complex structures.

Biology

The compound is employed in biological research as a probe in biochemical assays and studies of biological processes. Its ability to interact with biomolecules makes it a valuable tool for exploring cellular mechanisms.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interaction with key enzymes such as phosphoinositide 3-kinases (PI3Ks), which are crucial for tumor growth regulation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.40 | PI3K-C2α |

| Related Compound B | 0.10 | PI3K-C2α |

Enzyme Inhibition

The compound has demonstrated inhibitory effects on enzymes involved in cancer progression, particularly PI3Ks, suggesting its potential as a therapeutic agent in oncology.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, including those needed for pharmaceuticals and agrochemicals.

Study on Anticancer Activity

A study published in MDPI investigated various benzonitrile derivatives for their anticancer effects. The results highlighted that compounds structurally similar to this compound exhibited significant inhibitory effects against multiple cancer cell lines, suggesting potential therapeutic applications in treating malignancies.

Enzyme Interaction Studies

Research focusing on enzyme interactions has shown that modifications to the aromatic system of similar compounds can enhance their inhibitory potency against PI3K enzymes. This finding is relevant for developing new anticancer agents with improved efficacy.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by inhibiting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural and Functional Analogues

Pyridinium salts vary widely based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyridinium Derivatives

Key Observations :

- Adamantyl-substituted pyridinium salts exhibit higher thermal stability due to their rigid bicyclic structure .

- Carboxymethyl derivatives are synthesized under mild conditions, enabling applications in flow battery electrolytes .

- Yields for dihydronaphthofuran synthesis vary significantly (29–69%), influenced by steric effects of substituents .

Key Insights :

- Pyridinium salts with amino groups (e.g., 3-aminophenyl) show promise in antibacterial applications but require further in vivo validation .

- Adamantyl and sulfonated derivatives are favored in materials science for their stability and crystallinity .

- The 3-iodo-substituted analogue enables precise lipid analysis via radical-directed dissociation (RDD), producing diagnostic 29–30 Da spacings .

Tautomerism and Stability

1-(2-Oxo-2-phenylethyl)pyridin-1-ium analogues (e.g., ) exist exclusively in keto forms in DMSO due to electrostatic repulsion between the onium nitrogen and enol oxygen. This contrasts with non-ionic aromatic amines, where tautomerism is more prevalent .

Biological Activity

1-(3-Aminophenyl)pyridin-1-ium is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound, characterized by its pyridine and amino phenyl moieties, may exhibit various pharmacological effects, including antitumor, antimicrobial, and enzyme inhibition properties. This article synthesizes the available research findings, case studies, and experimental data related to the biological activity of this compound.

This compound is represented by the chemical formula CHN and has a molecular weight of approximately 174.20 g/mol. The compound features a positively charged nitrogen atom within the pyridine ring, which enhances its solubility and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a study on pyridine derivatives demonstrated that certain substitutions on the pyridine ring could significantly enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity Data of Pyridine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Pyrrolopyridine derivative | < 10 | HeLa |

| Another pyridine analog | 15 | A549 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that quaternary ammonium compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and >64 µg/mL for E. coli, indicating moderate antibacterial activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyridine derivatives, including this compound:

- Synthesis and Characterization : A recent publication detailed the synthesis of several pyridine derivatives, highlighting their structural characteristics and preliminary biological evaluations .

- Molecular Docking Studies : Computational studies have suggested that this compound has favorable binding interactions with target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.